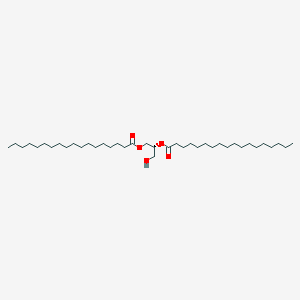

2,3-Distearoyl-sn-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185616 | |

| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-59-0 | |

| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Glycerolipid Biochemistry and Metabolism

Glycerolipids, formed from the esterification of glycerol (B35011) with fatty acids, are fundamental to cellular structure and function. Diacylglycerols (DAGs), such as 2,3-Distearoyl-sn-glycerol, are key intermediates in the biosynthesis and breakdown of more complex lipids like triacylglycerols (TAGs) and phospholipids (B1166683). agriculturejournals.czsigmaaldrich.com

The metabolic pathways involving glycerolipids are central to energy storage and membrane biogenesis. The synthesis of TAGs, the primary form of energy storage in eukaryotes, proceeds through the acylation of glycerol-3-phosphate. agriculturejournals.czresearchgate.net This process forms lysophosphatidic acid and then phosphatidic acid (1,2-diacyl-sn-glycero-3-phosphate). smpdb.ca The removal of the phosphate (B84403) group from phosphatidic acid by phosphatidate phosphatase yields 1,2-diacyl-sn-glycerol, the immediate precursor for TAG synthesis. agriculturejournals.cz

Conversely, the hydrolysis of triacylglycerols by lipases can generate diacylglycerols. The stereospecificity of these enzymes is crucial. For instance, adipose triglyceride lipase (B570770) (ATGL), a key enzyme in TAG breakdown, can generate sn-2,3-diacylglycerols upon co-activation by its protein partner CGI-58, highlighting a specific metabolic route that can produce this particular isomer. nih.gov this compound, therefore, can act as a precursor for the synthesis of other bioactive lipids and participate in various metabolic pathways.

Significance As a Diacylglycerol Stereoisomer

The "sn" in 2,3-Distearoyl-sn-glycerol stands for stereospecifically numbered, denoting the (R)-configuration at the C2 position of the glycerol (B35011) backbone. This seemingly minor detail is of immense biochemical importance, as it distinguishes it from its enantiomer, 1,2-Distearoyl-sn-glycerol (B52919), which has an (S)-configuration. beilstein-journals.org While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral entities like enzymes and receptors can be vastly different. nih.govoup.com

Diacylglycerols can exist in three stereoisomeric forms: sn-1,2-DAG, sn-2,3-DAG, and the achiral sn-1,3-DAG. oup.com The specific spatial arrangement of the fatty acyl chains influences how the molecule is recognized and processed by cellular machinery. While 1,2-diacyl-sn-glycerols are well-known second messengers that activate protein kinase C (PKC) and other signaling proteins, the signaling roles of sn-2,3-DAGs are less characterized but of growing interest. nih.govnih.gov The ability to distinguish between these isomers is critical for understanding their distinct cellular functions and fates. nih.gov

The separation and analysis of these isomers pose a significant analytical challenge but are crucial for detailed biochemical studies. Techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases have been developed to separate diacylglycerol enantiomers, allowing researchers to study the specific biological activities of molecules like this compound. wikipedia.org

Overview of Contemporary Research Trajectories

Elucidation of sn-Stereospecific Numbering

To unambiguously define the configuration of glycerol (B35011) derivatives, the stereospecific numbering (sn) system is employed. qmul.ac.ukavantiresearch.com In this internationally recognized nomenclature, the glycerol molecule is drawn as a Fischer projection with the hydroxyl group on the central carbon (C-2) pointing to the left. The carbon atom at the top is then designated as C-1, the middle carbon as C-2, and the bottom carbon as C-3. qmul.ac.ukavantiresearch.comresearchgate.net The prefix "sn" before the glycerol-based name indicates that this specific numbering system has been used, providing clear information about the stereochemistry of the molecule. qmul.ac.ukavantiresearch.com This system is critical for distinguishing between different stereoisomers. lipidmaps.org

Enantiomeric Distinction: this compound vs. 1,2-Distearoyl-sn-glycerol (B52919)

This compound and 1,2-distearoyl-sn-glycerol are enantiomers, meaning they are non-superimposable mirror images of each other. nih.gov They share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of the stearoyl groups on the glycerol backbone.

| Property | This compound | 1,2-Distearoyl-sn-glycerol |

| IUPAC Name | [(2R)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | [(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate nih.gov |

| CAS Number | 1429-59-0 | 10567-21-2 chemicalbook.com |

| Molecular Formula | C₃₉H₇₆O₅ | C₃₉H₇₆O₅ chemicalbook.com |

| Molecular Weight | 625.02 g/mol | 625.02 g/mol chemicalbook.com |

| Melting Point | 75-77°C lookchem.com | Not specified |

| Boiling Point | 662.3°C lookchem.com | Not specified |

| Density | 0.923 g/cm³ lookchem.com | Not specified |

Implications of Chirality in Biological and Material Systems

Chirality is a fundamental property in biological systems, as living organisms are primarily composed of chiral molecules such as amino acids and sugars. the-innovation.org This inherent chirality at the molecular level extends to higher-order structures like cells and tissues. the-innovation.org Consequently, the interaction of enantiomeric molecules like this compound and 1,2-distearoyl-sn-glycerol with biological systems can be significantly different. the-innovation.orgresearchgate.net

Enzymes, being chiral themselves, often exhibit high stereoselectivity, meaning they will preferentially interact with one enantiomer over the other. aocs.orgacs.org For instance, lipases, enzymes that hydrolyze fats, can show a preference for hydrolyzing fatty acids from specific positions on the glycerol backbone, a process influenced by the stereochemistry of the diacylglycerol. acs.orgnih.gov This enzymatic selectivity has profound implications for lipid metabolism and signaling pathways where diacylglycerols are key intermediates. nih.gov

In material science, the chirality of molecules like distearoyl-sn-glycerols can influence their self-assembly and crystallization behavior. The distinct three-dimensional structures of enantiomers can lead to the formation of different crystal lattices, which in turn affects physical properties such as melting point, solubility, and mechanical strength. usda.gov

Research on Enantiomeric Variations in Analytical Projects

The separation and identification of diacylglycerol enantiomers are crucial for understanding their roles in various systems. However, due to their identical physical and chemical properties in a non-chiral environment, separating enantiomers is a significant analytical challenge. nih.govnih.gov

Several advanced analytical techniques have been developed to address this. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common approach. nih.govaocs.orgnih.gov In this method, the diacylglycerols are often derivatized to form diastereomers, which have different physical properties and can be separated on a standard column. aocs.org Another approach involves using a column with a chiral stationary phase that can directly interact differently with the enantiomers, allowing for their separation without derivatization. aocs.orgnih.gov

More recently, chiral supercritical fluid chromatography-mass spectrometry (SFC-MS) has emerged as a fast and selective method for the analysis of intact monoacylglycerol and diacylglycerol isomers. acs.orgbohrium.com These analytical advancements are critical for studying the stereoselectivity of enzymes, analyzing the composition of natural fats and oils, and ensuring the purity of synthesized chiral lipids. nih.govacs.orgnih.gov

Positional Isomerism in Diacylglycerols

In addition to enantiomers, diacylglycerols also exhibit positional isomerism. This occurs when the fatty acid chains are attached to different positions on the glycerol backbone. The main positional isomers of distearoylglycerol are 1,2-distearoyl-rac-glycerol (B72507) (a racemic mixture of 1,2-distearoyl-sn-glycerol and this compound) and 1,3-distearoylglycerol.

Unlike enantiomers, positional isomers have different chemical and physical properties. For example, 1,3-diacylglycerols are generally more thermodynamically stable than their 1,2- counterparts. usda.gov This difference in stability can lead to acyl migration, where a fatty acid moves from the sn-2 position to the sn-1 or sn-3 position, particularly under certain conditions like heating or in the presence of catalysts. researchgate.net

The separation of positional isomers is typically less complex than enantiomeric separation and can often be achieved using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC). nih.govresearchgate.netnih.gov The elution order in these chromatographic methods is influenced by the molecular structure, including the position of the fatty acyl chains. researchgate.netnih.gov The ability to separate and quantify positional isomers is important in various fields, including the food industry, where the ratio of 1,2- to 1,3-diacylglycerols can impact the quality and sensory attributes of products like olive oil. nih.gov

Role in De Novo Triacylglycerol Biosynthesis

The de novo synthesis of triacylglycerols (TGs), the main form of energy storage in eukaryotes, is a fundamental metabolic process. Diacylglycerols, including this compound, are crucial intermediates in this pathway. hmdb.ca The synthesis begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid. hmdb.ca The removal of the phosphate (B84403) group from phosphatidic acid yields a diacylglycerol. hmdb.ca

This newly formed diacylglycerol then serves as the direct precursor for the synthesis of various triacylglycerols. nih.gov An acyl-CoA molecule, which can carry a variety of fatty acids, is esterified to the free hydroxyl group at the sn-1 position of the diacylglycerol, a reaction catalyzed by diacylglycerol acyltransferase. In the case of this compound, the addition of another fatty acid at the sn-1 position would result in a triacylglycerol. The specific fatty acid added determines the final structure and properties of the resulting triacylglycerol. For instance, the addition of a palmitic acid would form 1-palmitoyl-2,3-distearoyl-sn-glycerol.

The Human Metabolome Database (HMDB) lists numerous triacylglycerol biosynthesis pathways where 1,2-distearoyl-sn-glycerol, a stereoisomer of this compound, is a key metabolite. nih.gov These pathways lead to the formation of a wide array of triacylglycerols with varying fatty acid compositions at the sn-3 position, highlighting the importance of diacylglycerol intermediates in generating the diversity of TGs found in biological systems. nih.gov

Participation in Glycerophospholipid Metabolism

Glycerophospholipids are the primary components of cellular membranes and are essential for their structure and function. researchgate.net this compound can act as a precursor for the synthesis of certain glycerophospholipids, although it is more commonly the 1,2-diacyl-sn-glycerol isomer that participates in the major pathways. researchgate.nettaylorandfrancis.com

The synthesis of major classes of glycerophospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), typically involves the reaction of a diacylglycerol with a CDP-activated head group (CDP-choline or CDP-ethanolamine). foodb.ca While the initial acylation of glycerol-3-phosphate can produce phosphatidic acid species with various fatty acid combinations, these can then be converted to diacylglycerols that enter the glycerophospholipid synthesis pathways. lipidbank.jp

Furthermore, glycerophospholipids are in a constant state of remodeling, where the acyl chains are continually being cleaved and re-esterified. foodb.ca This process, known as the Lands cycle, allows for the modification of the fatty acid composition of phospholipids (B1166683), which is crucial for maintaining membrane fluidity and function. It is conceivable that this compound could be generated during the degradation of certain glycerophospholipids by phospholipases, although this is not its primary metabolic role.

Enzymatic Regulation of Acyl Chain Distribution in Glycerolipids

The specific placement of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone is not random and is tightly controlled by a variety of enzymes with specificities for both the position and the type of fatty acid. This enzymatic regulation is critical for creating the precise molecular species of glycerolipids required for various cellular functions.

The initial acylation of sn-glycerol-3-phosphate is a key regulatory point. lipidbank.jp The enzymes responsible for this step, glycerol-3-phosphate acyltransferases (GPATs) and lysophosphatidic acid acyltransferases (LPAATs), exhibit substrate specificity that influences the initial fatty acid composition of phosphatidic acid, the precursor to diacylglycerols like this compound. hmdb.calipidbank.jp

Moreover, phospholipases play a crucial role in remodeling the acyl chain composition of glycerophospholipids. plos.org These enzymes can selectively remove fatty acids from specific positions, which can then be replaced by different fatty acids. This reacylation process allows for the dynamic alteration of membrane lipid composition in response to various stimuli and environmental changes. The presence of specific fatty acids, such as the two stearoyl chains in this compound, is a direct result of the concerted action of these biosynthetic and remodeling enzymes.

The table below summarizes the key enzymes involved in the metabolic pathways of glycerolipids.

| Enzyme | Function | Pathway |

| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial acylation of sn-glycerol-3-phosphate. | De novo triacylglycerol and glycerophospholipid biosynthesis |

| Lysophosphatidic acid acyltransferase (LPAAT) | Catalyzes the second acylation of lysophosphatidic acid to form phosphatidic acid. | De novo triacylglycerol and glycerophospholipid biosynthesis |

| Phosphatidic acid phosphatase (PAP) | Dephosphorylates phosphatidic acid to yield diacylglycerol. | De novo triacylglycerol biosynthesis |

| Diacylglycerol acyltransferase (DGAT) | Catalyzes the final step in triacylglycerol synthesis, the acylation of diacylglycerol. | De novo triacylglycerol biosynthesis |

| Choline (B1196258) phosphotransferase | Transfers a phosphocholine (B91661) group from CDP-choline to diacylglycerol to form phosphatidylcholine. | Glycerophospholipid biosynthesis |

| Ethanolamine phosphotransferase | Transfers a phosphoethanolamine group from CDP-ethanolamine to diacylglycerol to form phosphatidylethanolamine. | Glycerophospholipid biosynthesis |

| Phospholipases | Hydrolyze ester bonds in glycerophospholipids, involved in remodeling acyl chains. | Glycerophospholipid metabolism |

Synthetic Methodologies for 2,3 Distearoyl Sn Glycerol and Its Derivatives

Chemoenzymatic Synthesis Approaches

The convergence of chemical and enzymatic methods provides powerful tools for the synthesis of structured lipids like 2,3-distearoyl-sn-glycerol. This hybrid approach leverages the high selectivity of enzymes and the versatility of chemical reactions to achieve high yields and purity.

Regioselective Enzymatic Esterification and Transesterification

Enzymatic reactions, particularly those employing lipases, are highly valued for their regioselectivity, which allows for the specific acylation of the glycerol (B35011) backbone. Lipases, such as those from Candida antarctica (CALB), are often sn-1,3 specific, meaning they preferentially catalyze reactions at the outer positions of the glycerol molecule. nih.govnih.gov This specificity is crucial for synthesizing structured triacylglycerols (TAGs) with a defined fatty acid composition at specific positions. nih.govnih.govdss.go.th

For instance, a two-step chemoenzymatic approach can be used to produce structured TAGs. dss.go.thresearchgate.net In the first step, an immobilized lipase (B570770) like CALB can be used to acylate the primary sn-1 and sn-3 positions of glycerol, often at low temperatures (0–4°C) using vinyl esters as acylating agents to ensure irreversibility and high regioselectivity. researchgate.net The second step involves the chemical esterification of the remaining sn-2 position. dss.go.thresearchgate.net

Transesterification is another key enzymatic process. For example, the synthesis of low-calorie structured lipids can be achieved through the transesterification of triacetin (B1683017) with stearic acid using a lipase in a solvent-free system. dss.go.th The lipase primarily incorporates the long-chain saturated fatty acid at the sn-1 and/or sn-3 positions. dss.go.th

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound and its derivatives through enzymatic synthesis requires careful optimization of several reaction parameters. Key variables include temperature, substrate molar ratio, enzyme loading, and reaction time. dss.go.thresearchgate.netresearchgate.netnih.gov

For the enzymatic acidolysis to produce 1,3-distearoyl-2-oleoylglycerol (SOS), a cocoa butter equivalent, optimal conditions were found to be a substrate molar ratio of 12, a 10% loading of NS40086 lipase, a temperature of 75°C, and a reaction time of 4 hours, which resulted in a 70.2% yield. nih.gov The use of response surface methodology (RSM) has also been successfully employed to optimize conditions for the synthesis of 1,3-diconjugated linoleoyl glycerol, achieving yields up to 93%. nih.gov

Acyl migration, the intramolecular transfer of an acyl group, can be a significant side reaction that reduces the regioselectivity and purity of the desired product. nih.govnih.gov Reaction conditions such as high temperatures can exacerbate acyl migration. nih.gov Therefore, maintaining mild reaction conditions is often crucial. researchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Structured Lipids

| Product | Enzyme | Key Optimized Parameters | Yield | Reference |

|---|---|---|---|---|

| 1,3-distearoyl-2-oleoylglycerol (SOS) | NS40086 lipase | Substrate molar ratio: 12, Enzyme load: 10%, Temp: 75°C, Time: 4h | 70.2% | nih.gov |

| 1,3-diconjugated linoleoyl glycerol | Novozym 435 | Optimized via RSM (time, temp, enzyme load, substrate ratio, vacuum) | up to 93% | nih.gov |

| Low-calorie structured lipids | Chirazyme® L-2 | Temp: 80°C, Time: 6h | 85.5% | dss.go.th |

| OPO and OPL rich lipids | NS 40086 lipase | Substrate molar ratio: 1:8:4, Enzyme load: 8%, Temp: 60°C, Time: 4h | 69.26% |

Solvent-Free Enzymatic Synthesis Systems

Solvent-free synthesis systems are gaining increasing attention due to their environmental benefits and, in the context of food and pharmaceuticals, the avoidance of residual organic solvents in the final product. dss.go.thmdpi.com These systems are particularly advantageous for the synthesis of structured lipids. dss.go.thnih.gov

The enzymatic synthesis of 1,3-distearoyl-2-oleoylglycerol has been effectively carried out in a solvent-free system by enzymatic acidolysis. nih.gov Similarly, the production of low-calorie structured lipids via transesterification between triacetin and stearic acid has been successfully demonstrated without the use of solvents. dss.go.th In such systems, the reaction often proceeds at a temperature above the melting point of the reactants to ensure a liquid state. dss.go.th The removal of by-products, such as acetic acid in the case of transesterification with triacetin, can be facilitated by using a vacuum reactor system to shift the reaction equilibrium towards product formation. dss.go.th

Chemical Synthesis Strategies for Stereospecific Glycerolipids

Purely chemical methods provide a versatile route to stereospecific glycerolipids, including this compound. These strategies often rely on the use of chiral precursors and protecting groups to control the stereochemistry of the final product.

A common precursor for the synthesis of sn-3-substituted glycerolipids is (S)-1,2-O-isopropylidene glycerol, which can be derived from D-mannitol. researchgate.net The synthesis of β-glyco-1,2-diacylglycerols, for example, can be achieved using a trichloroacetimidate (B1259523) methodology for the stereoselective glycosylation of a glycerol acceptor. researchgate.netnih.gov

The synthesis of enantiomerically pure mono-, di-, and triglycerides can also be achieved through regioselective and stereospecific acylation across oxirane and silyloxy systems. researchgate.net For the synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a multi-step chemical synthesis can start from glycerol, employing protecting groups like ketals and 3,4-dimethoxybenzyl to shield the hydroxyl groups during the acylation and phosphorylation steps. google.comgoogle.com The protecting groups are then selectively removed to yield the final product. google.comgoogle.com

Derivatization of the Glycerol Backbone for Functional Lipids

The glycerol backbone of this compound serves as a scaffold for the attachment of various functional groups, most notably phosphate-containing headgroups to form phospholipids (B1166683). researchgate.netwikipedia.orgmdpi.com These phospholipids are fundamental components of cell membranes and are widely used in the creation of liposomes for drug delivery. nih.govmedchemexpress.comnih.gov

Phosphorylation for Phospholipid Analogs

The phosphorylation of 1,2-diacyl-sn-glycerols is a key step in the synthesis of a variety of phospholipid analogs. The general structure of these glycerophospholipids consists of the glycerol backbone esterified with fatty acids at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position. wikipedia.orgmdpi.comnih.gov This phosphate group can be further esterified with different alcohols to create a range of phospholipids with distinct properties. nih.gov

Distearoyl-sn-glycero-phosphocholine (DSPC): The synthesis of DSPC can be achieved by the condensation of (R)-1,2-distearoyl-sn-glycerol-3-phosphatidic acid with choline (B1196258) tosylate. google.comgoogle.com This reaction is often carried out in anhydrous pyridine (B92270) with a catalyst like trichloroacetonitrile. google.com DSPC is a crucial component in the formation of lipid nanoparticles (LNPs). medchemexpress.com

Distearoyl-sn-glycero-phosphoethanolamine (DSPE): DSPE is another important phospholipid that can be synthesized from 1,2-distearoyl-sn-glycerol (B52919). medchemexpress.combiosynth.com It is often used in the creation of immunoliposomes and siRNA delivery systems, sometimes in a PEGylated form (DSPE-PEG). biosynth.comresearchgate.net

Distearoyl-sn-glycero-phosphoglycerol (DSPG): DSPG is an anionic phospholipid used in drug delivery and the synthesis of liposomes. clinisciences.comuniversiteitleiden.nlaxispharm.comgenscript.com It can be synthesized from the corresponding diglyceride.

Distearoyl-sn-glycero-phosphatidic acid: This is a key intermediate in the synthesis of other phospholipids. wikipedia.orgpnas.org It can be synthesized from 1,2-distearoyl-sn-glycerol via phosphorylation. cdnsciencepub.com The hydrolysis of phosphatidic acid yields glycerol, phosphoric acid, and two fatty acid molecules. wikipedia.org

Table 2: Key Phospholipid Derivatives of this compound

| Compound Name | Abbreviation | Key Synthetic Precursor | Common Application | Reference |

|---|---|---|---|---|

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | (R)-1,2-distearoyl-sn-glycerol-3-phosphatidic acid | Liposomes, Lipid Nanoparticles | google.comgoogle.commedchemexpress.com |

| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (B53596) | DSPE | 1,2-distearoyl-sn-glycerol | Immunoliposomes, siRNA delivery | medchemexpress.combiosynth.comresearchgate.net |

| 1,2-Distearoyl-sn-glycero-3-phosphoglycerol | DSPG | 1,2-distearoyl-sn-glycerol | Anionic liposomes for drug delivery | clinisciences.comuniversiteitleiden.nl |

| 1,2-Distearoyl-sn-glycero-3-phosphatidic acid | 1,2-distearoyl-sn-glycerol | Intermediate in phospholipid synthesis | wikipedia.orgcdnsciencepub.com |

PEGylation for Enhanced Colloidal Stability

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to lipids or other molecules, a process known as PEGylation, is a widely employed strategy to enhance the colloidal stability of lipid-based nanoparticles. mdpi.commdpi.com This technique is crucial for preventing the aggregation of nanoparticles in biological fluids and improving their circulation time in vivo. mdpi.commdpi.comnih.gov The steric hindrance provided by the PEG chains creates a protective layer around the nanoparticle, reducing interactions with plasma proteins and uptake by the mononuclear phagocyte system. nih.gov

The effectiveness of PEGylation in stabilizing lipid nanoparticles is influenced by several factors, including the molecular weight of the PEG, the surface density of the PEG chains, and the chemical nature of the lipid anchor. nih.govnih.gov

Research Findings on PEGylation and Colloidal Stability

Studies have shown that incorporating PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), into liposomal formulations significantly improves their stability. nih.govacs.orgresearchgate.net For instance, the inclusion of DSPE-PEG2000 has been demonstrated to decrease the mean particle size and increase the entrapment efficiency of drug-loaded liposomes. mdpi.com

Research on colloid supported lipid bilayers (CSLBs) has revealed that the concentration of PEGylated lipids is a critical parameter. nih.govrsc.org While incorporating up to 5 mol% of DSPE-PEG2000 or DOPE-PEG2000 did not significantly affect the lipid ordering or fluidity of the bilayers, higher concentrations (10 mol%) led to a marked deceleration in fluorescence recovery, indicating reduced membrane dynamics. nih.govrsc.org This suggests that a balance must be struck to achieve sufficient colloidal stability without compromising the essential properties of the lipid membrane. nih.govrsc.org

Further investigations into the role of PEG chain length and concentration on colloidal stability have shown a transition from a "mushroom" to a "brush" state for the PEG chains on the nanoparticle surface as the concentration increases. rsc.org This transition, which occurs at around 8 mol% for DSPE-PEG2000, leads to a significant increase in colloidal stability due to enhanced steric repulsion. rsc.org

The table below summarizes key findings from various studies on the effect of PEGylation on the colloidal stability of lipid nanoparticles.

Synthetic Methodologies for PEGylated Derivatives

The synthesis of PEGylated lipids typically involves the reaction of a lipid with an activated PEG derivative. For example, DSPE-PEG can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a methoxy-terminated PEG that has been activated at the other end, for instance, with an N-hydroxysuccinimide (NHS) ester.

A general synthetic scheme for preparing a PEGylated derivative of a diacylglycerol would involve:

Protection of the primary hydroxyl group of sn-glycerol : This is often achieved using a benzyl (B1604629) group.

Acylation of the remaining hydroxyl groups : The protected glycerol is then reacted with stearoyl chloride in the presence of a base to form 1-O-benzyl-2,3-distearoyl-sn-glycerol.

Deprotection : The benzyl group is removed via catalytic hydrogenolysis to yield this compound.

PEGylation : The resulting diacylglycerol can then be reacted with an activated PEG chain to form the desired PEGylated derivative.

The table below outlines a general synthetic approach for a PEGylated diacylglycerol.

Role in Biological Membrane Structure and Dynamics

Contribution to Lipid Bilayer Formation and Stability

2,3-Distearoyl-sn-glycerol, a diacylglycerol with two saturated 18-carbon stearoyl chains, plays a significant role in the structural integrity of lipid bilayers. The stereochemical configuration of the glycerol (B35011) backbone, specifically the sn-2,3 arrangement, is a hallmark of archaeal lipids, which distinguishes them from the sn-1,2 configuration found in bacteria and eukaryotes. mdpi.com This unique archaeal lipid structure is a key adaptation that enhances membrane stability, particularly in extreme environments. mdpi.com The ether linkages often found in archaeal lipids, in contrast to the ester linkages in this compound, further contribute to this stability under harsh conditions.

The table below summarizes the key structural features of this compound and their contribution to membrane stability.

| Structural Feature | Contribution to Membrane Stability |

| Glycerol Backbone | The sn-2,3 configuration is characteristic of highly stable archaeal membranes. mdpi.com |

| Stearoyl Chains (C18:0) | Long, saturated acyl chains increase van der Waals interactions, leading to tighter lipid packing and reduced membrane fluidity. |

| Ester Linkages | Prone to hydrolysis, which can be a factor in the chemical stability of the lipid within the membrane over time. nih.govacs.org |

Influence on Membrane Curvature and Fusion Processes

The molecular shape of a lipid is a critical determinant of its influence on membrane curvature. Lipids with a smaller headgroup relative to the cross-sectional area of their acyl chains, like this compound, are described as having a conical or inverted cone shape. This molecular geometry induces negative curvature strain in the lipid bilayer, meaning it promotes the formation of non-bilayer structures such as the hexagonal HII phase, where the lipid headgroups are oriented towards the interior of a cylindrical structure. mdpi.com

The presence of diacylglycerols like this compound in a membrane is therefore instrumental in processes that involve significant membrane bending and fusion. These events are fundamental to numerous cellular functions, including vesicle trafficking, endocytosis, exocytosis, and viral entry. researchgate.net The localized accumulation of cone-shaped lipids can lower the energy barrier for the formation of highly curved intermediates, such as the stalk structure that forms during the initial stages of membrane fusion. researchgate.net While the process is complex and often mediated by proteins, the intrinsic properties of lipids like this compound are crucial for facilitating these topological transitions in the membrane. researchgate.net

The following table outlines the influence of this compound on membrane curvature and fusion.

| Process | Role of this compound |

| Membrane Curvature | Induces negative curvature strain due to its conical molecular shape. mdpi.com |

| Membrane Fusion | Facilitates the formation of highly curved fusion intermediates, such as the fusion stalk, by lowering the energetic barrier. researchgate.net |

| Vesicle Formation | Can be involved in the budding and fission of vesicles by promoting membrane bending. |

Interplay with Other Membrane Components (e.g., Sterols, Proteins)

The biophysical properties and biological functions of membranes arise from the complex interplay between their constituent lipids and proteins. This compound, when incorporated into a membrane, interacts with other components, notably sterols like cholesterol and various membrane proteins, to modulate membrane organization and function.

Interactions with Sterols: Cholesterol is a key regulator of membrane properties in eukaryotic cells. nih.gov It can intercalate between phospholipid molecules, altering membrane fluidity, thickness, and permeability. frontiersin.org In membranes containing saturated lipids like this compound, cholesterol can induce the formation of a liquid-ordered (lo) phase, which is characterized by a high degree of acyl chain order but still allows for lateral diffusion of lipids. nih.gov Studies on the closely related 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) have shown that cholesterol significantly affects phase segregation and domain distribution in a concentration-dependent manner. nih.gov This interaction leads to the formation of specialized membrane domains, often referred to as lipid rafts, which are thought to be platforms for signaling and protein sorting. nih.gov

Interactions with Proteins: The lipid environment created by this compound and its interactions with other lipids can influence the structure and function of membrane proteins. The thickness and curvature of the membrane can affect the conformational state and activity of transmembrane proteins. mdpi.com For instance, cholesterol is known to have direct interactions with G protein-coupled receptors (GPCRs), and this interaction can be modulated by the surrounding phospholipid composition. nih.gov The presence of diacylglycerols can also influence the localization of proteins to specific membrane domains, thereby regulating their activity.

The table below provides a summary of the interactions of this compound with other membrane components.

| Interacting Component | Effect of Interaction |

| Cholesterol | Induces the formation of liquid-ordered (lo) domains and modulates membrane phase behavior. nih.gov |

| Membrane Proteins | Influences protein conformation, localization, and function through effects on membrane thickness, curvature, and domain formation. mdpi.comnih.gov |

| Other Phospholipids (B1166683) | Contributes to the overall lipid packing and phase behavior of the membrane, promoting a more ordered state. |

Modulation of Membrane Fluidity and Phase Behavior

The fluidity of a biological membrane is crucial for its function and is largely determined by its lipid composition. This compound, with its two long, saturated stearoyl chains, has a significant ordering effect on the membrane, thereby reducing its fluidity. The lack of double bonds in the acyl chains allows for tighter packing of the lipid tails, which increases the temperature of the main phase transition (Tm) from the gel (solid-like) phase to the liquid-crystalline (fluid-like) phase.

The phase behavior of membranes containing this compound is complex and can be influenced by other components such as cholesterol. As mentioned previously, cholesterol can induce a liquid-ordered phase in saturated lipid systems. Studies on binary mixtures of DSPC and cholesterol have shown that increasing concentrations of cholesterol can broaden and eventually eliminate the sharp phase transition of the phospholipid. nih.gov A similar effect would be expected in membranes containing this compound, leading to a membrane that is less fluid than a pure unsaturated phospholipid bilayer but more fluid than a pure saturated phospholipid bilayer in the gel state.

The following table summarizes the effects of this compound on membrane fluidity and phase behavior.

| Membrane Property | Effect of this compound |

| Membrane Fluidity | Decreases fluidity in the liquid-crystalline phase due to the ordering effect of its saturated acyl chains. mdpi.com |

| Phase Transition Temperature (Tm) | Increases the Tm of the membrane, shifting it to a higher temperature. |

| Phase Behavior | Promotes the formation of more ordered phases and can participate in the formation of liquid-ordered domains in the presence of cholesterol. nih.gov |

Investigation of Lipid Reactivity within Membrane Systems

The chemical reactivity of lipids within a membrane environment is a critical aspect of membrane biology, influencing processes such as signaling, oxidative stress, and membrane degradation. The ester linkages in this compound are susceptible to hydrolysis, a reaction that cleaves the acyl chains from the glycerol backbone. nih.govacs.org This hydrolysis can be catalyzed by enzymes such as lipases or can occur spontaneously, albeit at a much slower rate.

The rate of hydrolysis of ester-linked lipids in a membrane is influenced by the physical state of the bilayer. For instance, in gel-phase membranes composed of saturated lipids, the rate of hydrolysis tends to be slower compared to more fluid membranes. nih.gov The tight packing of the lipids in the gel phase can limit the access of water and enzymes to the ester bonds.

The table below details the reactivity of this compound within a membrane system.

| Type of Reaction | Reactivity of this compound |

| Hydrolysis | The ester linkages are susceptible to enzymatic and chemical hydrolysis, leading to the release of stearic acid and monoacylglycerol. nih.govacs.org |

| Oxidation | The saturated stearoyl chains are resistant to oxidation, contributing to the oxidative stability of the membrane. |

Interactions with Biological Macromolecules and Cellular Processes

Lipid-Protein Interactions at Membrane Interfaces

The specific interactions between 2,3-distearoyl-sn-glycerol and proteins at membrane interfaces are not extensively documented in readily available literature. However, based on the behavior of other diacylglycerols (DAGs) and lipids with long, saturated acyl chains, we can infer its likely role. Diacylglycerols, in general, are known to influence the physical properties of membranes, which in turn affects the function of membrane-associated proteins. The two saturated stearoyl chains of this compound would be expected to increase the rigidity and order of the lipid bilayer.

This alteration in the membrane's physical state can modulate the conformational flexibility and lateral mobility of integral and peripheral membrane proteins. For instance, the increased thickness and reduced fluidity of the membrane could lead to hydrophobic mismatch with transmembrane proteins, influencing their activity. Furthermore, the glycerol (B35011) backbone and the ester linkages provide potential sites for hydrogen bonding with amino acid residues of proteins, contributing to the stabilization of protein-lipid complexes at the interface. The specific stereochemistry of the sn-2 and sn-3 positions would orient the stearoyl chains in a particular manner, potentially leading to selective interactions with proteins that have complementary binding pockets or surfaces.

Involvement in Membrane-Mediated Cellular Signaling

While specific signaling pathways directly involving this compound are not well-elucidated, diacylglycerols are a well-established class of second messengers in cellular signaling. Typically, sn-1,2-diacylglycerols are generated from the hydrolysis of phosphoinositides by phospholipase C and are potent activators of protein kinase C (PKC). Although this compound is an isomer of the canonical signaling DAG, its ability to activate PKC isoforms would depend on the specific requirements of their C1 domains.

The presence of this compound within cellular membranes can also indirectly influence signaling events. By altering the local membrane environment, it can affect the clustering of signaling receptors and the formation of lipid rafts, which are microdomains enriched in certain lipids and proteins that serve as platforms for signal transduction. The saturated stearoyl chains would favor the formation of ordered domains, potentially recruiting or excluding specific signaling molecules. For example, changes in membrane lipid composition have been shown to impact the activity of G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

Influence on Enzyme Activity and Protein Binding

The influence of this compound on enzyme activity is likely multifaceted. As a component of the lipid bilayer, it can modulate the activity of membrane-bound enzymes by altering the physical properties of the membrane, such as thickness, curvature, and lateral pressure. These changes can affect the enzyme's conformational state and its interaction with substrates.

Moreover, diacylglycerols can act as direct allosteric regulators of certain enzymes. The most prominent example is the activation of protein kinase C (PKC) isoforms. While the sn-1,2 isomer is the canonical activator, the ability of the sn-2,3 isomer to bind and activate PKC would depend on the specific isoform and its lipid-binding domain.

The binding of proteins to membranes can also be influenced by the presence of this compound. The packing of the lipid acyl chains and the headgroup conformation can create specific binding sites for peripheral proteins or influence the insertion of amphipathic helices into the membrane.

Modulation of Cellular Uptake Mechanisms

The incorporation of this compound into the plasma membrane can modulate cellular uptake mechanisms by altering the membrane's physical properties. Endocytosis, the process by which cells internalize molecules and particles, is highly dependent on membrane fluidity and the ability to form vesicles. The rigidifying effect of the two stearoyl chains could potentially hinder processes that require significant membrane deformation, such as macropinocytosis and some forms of clathrin- and caveolin-mediated endocytosis.

Conversely, the formation of ordered lipid domains (lipid rafts) facilitated by saturated lipids like this compound can play a role in concentrating specific receptors and cargo for endocytosis. Some endocytic pathways are known to originate from these specialized membrane regions. Therefore, the effect of this compound on cellular uptake is likely to be complex and dependent on the specific cargo and uptake pathway involved.

| Cellular Uptake Mechanism | Potential Influence of this compound |

| Phagocytosis | May be inhibited due to decreased membrane fluidity. |

| Macropinocytosis | Likely inhibited due to the energetic cost of large-scale membrane deformation. |

| Clathrin-mediated Endocytosis | Could be modulated by changes in lipid raft organization and membrane rigidity. |

| Caveolae-mediated Endocytosis | May be influenced by the formation of ordered lipid domains. |

Study of Interactions with Model Membranes (e.g., Langmuir Monolayers)

Langmuir monolayers are a valuable tool for studying the behavior of amphiphilic molecules like this compound at an air-water interface, which serves as a simplified model for a biological membrane leaflet. By measuring the surface pressure as a function of the area per molecule, one can obtain a pressure-area isotherm, which provides information about the packing and phase behavior of the lipid.

For this compound, one would expect the two saturated stearoyl chains to lead to the formation of a tightly packed, condensed monolayer at relatively low surface pressures. The phase transitions observed in the isotherm can reveal information about the transition from a liquid-expanded to a liquid-condensed state.

Advanced Analytical and Biophysical Characterization of 2,3 Distearoyl Sn Glycerol Systems

Structural Analysis of Polymorphic Forms

Like other lipids, 2,3-Distearoyl-sn-glycerol exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These forms, primarily designated as alpha (α), beta-prime (β'), and beta (β), possess distinct physical properties. Their structural analysis is crucial for controlling the stability and functionality of systems containing this lipid.

X-ray diffraction (XRD) is an indispensable tool for studying the polymorphism of lipid systems. nih.gov The technique provides detailed information on the spatial arrangement of molecules within the crystal lattice. nih.gov Specifically, Small-Angle X-ray Scattering (SAXS) is used to determine the long-range order, such as the lamellar stacking distance (d-spacing), while Wide-Angle X-ray Scattering (WAXS) reveals the short-range order related to the packing of the acyl chains, known as the subcell structure. naro.go.jpbeloit.edu

The different polymorphs of diacylglycerols are characterized by their unique XRD patterns:

The α-form is the least stable polymorph and typically exhibits a hexagonal subcell packing, identified by a single strong WAXS peak around 4.1-4.2 Å. researchgate.netnih.gov It represents the loosest packing of the hydrocarbon chains.

The β'-form , which has intermediate stability, shows an orthorhombic perpendicular (O⊥) subcell. This is characterized by two distinct WAXS peaks, often near 4.2-4.3 Å and 3.8-4.0 Å. nih.gov

The β-form is the most stable polymorph, featuring a triclinic parallel (T∥) subcell packing. Its WAXS pattern is more complex, often showing a strong reflection near 4.6 Å.

Synchrotron Radiation X-ray Diffraction (SR-XRD) is particularly valuable for this analysis due to its high flux, which allows for time-resolved measurements of rapid polymorphic transformations that occur during heating or cooling. researchgate.netub.edu For instance, SR-XRD can be used to monitor the transition from a less stable α form, which may crystallize rapidly from the melt, to a more stable β' or β form upon heating. researchgate.netdss.go.th

Below is a table summarizing typical XRD d-spacings for diacylglycerol polymorphs, based on data from analogous lipid structures.

| Polymorphic Form | Subcell Type | Characteristic Short d-spacings (Å) | Lamellar Structure (Long d-spacing) |

|---|---|---|---|

| α (alpha) | Hexagonal | ~4.15 (single, strong) | Double chain length |

| β' (beta-prime) | Orthorhombic (O⊥) | ~4.2-4.3, ~3.8-4.0 (multiple) | Double chain length |

| β (beta) | Triclinic (T∥) | ~4.6 (strong), multiple others | Double chain length |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. ub.edu It is a powerful method for characterizing the thermal behavior of lipids like this compound, providing data on melting points, crystallization temperatures, and the enthalpies (ΔH) of transitions. tainstruments.com

A typical DSC heating scan of a diacylglycerol sample that has been rapidly cooled can reveal a complex series of thermal events. tainstruments.com These may include an initial endothermic peak corresponding to the melting of the unstable α-form, followed by an exothermic peak representing the recrystallization into the more stable β'-form (a melt-mediated transformation). ub.edudss.go.th Further heating will then show another endothermic peak at a higher temperature, corresponding to the final melting of the β'-form or an even more stable β-form. ub.edudss.go.th The temperatures and enthalpies of these transitions are unique to each polymorphic form and provide a thermodynamic fingerprint of the system. tainstruments.com

The heating and cooling rates applied during the DSC experiment significantly influence which polymorphs are formed and the transformation pathways observed. ub.edu Slow heating may allow for solid-state transformations, while rapid heating can bypass certain transitions. ub.edutainstruments.com

The following table presents illustrative thermal transition data for diacylglycerol polymorphs, based on studies of related compounds.

| Transition Event | Polymorph Involved | Typical Onset Temperature (°C) | Description |

|---|---|---|---|

| Melting | α → Liquid | Low | Endothermic event |

| Crystallization | Liquid → β' | Intermediate | Exothermic event (melt-mediated) |

| Melting | β' → Liquid | High | Endothermic event |

| Transformation | α → β' | Intermediate | Exothermic event (solid-state) |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to the molecular conformation and packing of lipids. sci-hub.st They serve as complementary methods to XRD for identifying and characterizing polymorphs of this compound. researchgate.net The infrared spectra of different polymorphs show distinct differences in band positions and shapes. sci-hub.st

Specific regions of the vibrational spectrum are particularly informative:

CH₂ Scissoring and Rocking Modes: The CH₂ scissoring band (around 1460-1475 cm⁻¹) and the CH₂ rocking band (around 720 cm⁻¹) are very sensitive to the subcell packing of the acyl chains. researchgate.net In a hexagonal subcell (α-form), these modes typically appear as single bands. researchgate.net In an orthorhombic subcell (β'-form), the interaction between adjacent chains causes these bands to split into a doublet, providing a clear spectral signature. researchgate.net

Carbonyl (C=O) Stretching Region: The C=O stretching band (around 1700-1750 cm⁻¹) is sensitive to the conformation and hydrogen bonding environment of the glycerol (B35011) backbone region. rsc.org Differences in this region can reflect the distinct molecular arrangements in each polymorph.

CH₂ Wagging Progression: In the FTIR spectra of highly ordered polymorphs (like β'), a series of regularly spaced bands known as the CH₂ wagging progression can be observed in the 1150-1350 cm⁻¹ region. acs.org The presence and resolution of these bands indicate a highly ordered, all-trans conformation of the acyl chains.

Raman spectroscopy is also effective for differentiating polymorphs, with changes in band positions and relative intensities reflecting the different crystal forms. spectroscopyonline.com

This table summarizes key vibrational bands used to differentiate common diacylglycerol polymorphs.

| Vibrational Mode | Wavenumber (cm⁻¹) | Polymorph α (Hexagonal) | Polymorph β' (Orthorhombic) |

|---|---|---|---|

| CH₂ Scissoring | ~1468 | Single Peak | Split into Doublet (e.g., 1474, 1466) |

| CH₂ Rocking | ~720 | Single Peak | Split into Doublet (e.g., 731, 719) |

| C=O Stretching | ~1730-1745 | Broader Peak | Sharper, may be shifted |

Spectroscopic Characterization of Molecular Interactions

Spectroscopic techniques are pivotal for understanding how this compound interacts with other molecules, such as phospholipids (B1166683) and proteins, within a membrane environment. Diacylglycerols are known to be potent modulators of membrane properties and enzyme activity. researchgate.net

Fluorescence spectroscopy can be employed to probe these interactions. For instance, studies on protein-lipid binding have used intrinsic tryptophan fluorescence and extrinsic probes like 1-anilino-8-naphthalenesulfonate (ANS) to detect conformational changes in proteins upon interaction with membranes containing diacylglycerol. nih.gov The conversion of phosphatidic acid to DAG can trigger the release of membrane-bound proteins, a process that can be monitored spectroscopically. nih.gov

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the structural organization of model membranes. researchgate.net The inclusion of DAG can induce a partial transition of the lipid bilayer from a lamellar phase to hexagonal or isotropic phases, indicating significant disruption of the membrane structure. researchgate.net DSC and fluorescence probe depolarization have also been used to study the interaction of diacylglycerols with phosphatidylcholine vesicles. acs.org These studies help to characterize how DAG integrates into and modifies the physical state of phospholipid bilayers.

Microstructural Elucidation (e.g., Polarized Light Microscopy)

Polarized Light Microscopy (PLM), also known as Polarized Optical Microscopy (POM), is a technique used to visualize the morphology and microstructure of anisotropic materials, such as lipid crystals. nih.govnih.gov Because the different polymorphic forms of lipids have distinct crystal habits and refractive indices, PLM can be used to observe the size, shape, and texture of the crystalline networks formed by this compound. nih.gov

When crystallized from the melt, different polymorphs exhibit characteristic morphologies. For example, the unstable α-form of some lipids has been observed to grow rapidly with a fine, "worm-like" morphology. nih.gov More stable forms, like β', often form aggregates of small, finely dispersed spherulitic crystals. nih.gov PLM is particularly useful for observing the evolution of these structures over time, such as during isothermal crystallization or polymorphic transformation. nih.gov By analyzing the crystal microstructure, researchers can gain insights into the aggregation and growth kinetics that govern the material's final texture and physical properties. nih.gov

Atomic Force Microscopy (AFM) for Direct Visualization of Membrane Remodeling

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing biological surfaces, such as lipid membranes, at the nanometer scale in a near-native aqueous environment. It is a powerful tool for directly observing the membrane remodeling events induced by the presence of this compound.

Diacylglycerols are known to induce negative curvature in membranes, a property that is critical for many cellular processes. nih.govnih.gov AFM can directly visualize these changes in membrane topography. The local accumulation of DAG can lead to the disruption of the flat, lamellar phase of a lipid bilayer. researchgate.net This can result in the formation of non-lamellar structures, such as small blisters or protrusions, which can be imaged by AFM. researchgate.net

Studies have shown that enzymes involved in the phosphatidylinositol cycle, which produce DAG, can be allosterically regulated by membrane curvature. nih.govnih.gov In a feedback loop, the enzyme diacylglycerol kinase ε (DGKε) is not only more active in membranes with negative Gaussian curvature but also favors the formation of such structures. nih.govnih.gov AFM provides the means to directly observe these fine-tuned changes in membrane shape. By mapping the surface topography, AFM can reveal how the incorporation of this compound alters membrane structure, influences the binding and activity of membrane-associated proteins, and facilitates processes that rely on membrane bending and fusion.

Chromatographic and Mass Spectrometric Methods for Purity and Compositional Analysis

The accurate assessment of purity and composition is critical in the characterization of this compound. Chromatographic and mass spectrometric techniques are indispensable tools for this purpose, providing detailed information on the identity, isomeric purity, and presence of any potential impurities or degradation products. A significant challenge in the analysis of diacylglycerols (DAGs) like this compound is the potential for acyl migration, where the fatty acyl chains can move between the sn-1, -2, and -3 positions of the glycerol backbone. This can lead to the isomerization of the native 1,2- or 2,3-DAGs into the more stable 1,3-DAG isomer, making the differentiation and quantification of these positional isomers a key analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diacylglycerols. Different HPLC modes can be employed depending on the analytical goal. Normal-phase HPLC, often utilizing a silica-based column, is effective for separating lipids into classes, allowing for the quantification of total diacylglycerols against other lipid categories like monoacylglycerols, triacylglycerols, and free fatty acids. However, the acidic nature of silica (B1680970) can sometimes catalyze the unwanted acyl migration of DAGs. Reversed-phase HPLC, typically using a C18 column, is well-suited for separating individual molecular species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the acyl chains. For detection, an Evaporative Light Scattering Detector (ELSD) is commonly used as it provides a universal response for non-volatile analytes like DAGs.

Gas Chromatography (GC) is another powerful technique, particularly for resolving isomeric species. Due to the low volatility of diacylglycerols, derivatization is a necessary prerequisite for GC analysis. The free hydroxyl group is typically converted into a more volatile trimethylsilyl (B98337) (TMS) ether. Following derivatization, the different DAG isomers can be separated and quantified, often with detection by a Flame Ionization Detector (FID) or by mass spectrometry (GC-MS).

| Technique | Principle | Common Stationary Phase | Detector | Key Application | Notes |

|---|---|---|---|---|---|

| Normal-Phase HPLC | Separation based on polarity of the lipid head group. | Silica Gel | ELSD | Separation of lipid classes (MAG, DAG, TAG). | Potential for on-column acyl migration. |

| Reversed-Phase HPLC | Separation based on hydrophobicity (acyl chain length and saturation). | C18 | ELSD, UV (with derivatization) | Separation of individual molecular species. | Provides high-resolution separation. |

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity. | Non-polar (e.g., polysiloxane) | FID, MS | Analysis of isomeric composition. | Requires prior derivatization (e.g., silylation). |

Mass Spectrometry (MS) is crucial for the unambiguous identification and structural characterization of this compound. When coupled with chromatographic methods (LC-MS or GC-MS), it provides a powerful analytical platform. Direct MS analysis confirms the molecular weight of the compound. For its isomer, 1,3-Distearoyl glycerol (MW: 625.0), mass spectrometry has shown a protonated molecular ion minus water ([M-H₂O+H]⁺) at an m/z of 607.5.

Tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing between positional isomers such as 1,2(2,3)-DAGs and 1,3-DAGs. Using soft ionization techniques like electrospray ionization (ESI), diacylglycerols readily form adducts with ammonium (B1175870) ([M+NH₄]⁺). Collision-induced dissociation (CID) of these precursor ions results in characteristic fragmentation patterns. A key diagnostic feature is the neutral loss of a fatty acyl group as a carboxylic acid plus ammonia. The relative abundance of fragment ions resulting from the loss of the fatty acid from the sn-1(3) position versus the sn-2 position can help identify the specific regioisomer.

| Precursor Ion (m/z) | Formula | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|---|

| 642.5 | [C₃₉H₇₆O₅+NH₄]⁺ | 341.3 | Loss of Stearic Acid + NH₃ (C₁₈H₃₆O₂ + NH₃) |

| 607.5 | Loss of H₂O + NH₃ |

Note: This table is illustrative of the fragmentation pattern expected for a distearoyl-glycerol ammonium adduct based on general principles of diacylglycerol mass spectrometry. The precursor ion m/z corresponds to the ammonium adduct of 1,2-distearoyl-glycerol.

Combined, these advanced analytical techniques provide a comprehensive framework for verifying the identity, purity, and isomeric integrity of this compound systems, which is essential for research and quality control.

Applications in Advanced Materials Science and Biomedical Research

Role as a Structural Component in Lipid-Based Nanocarriers

2,3-Distearoyl-sn-glycerol functions primarily as a solid lipid matrix component in various nanoparticle formulations. Its long, saturated stearic acid chains result in a high melting point and a crystalline structure, which are critical characteristics for engineering stable nanocarriers designed for controlled drug release and targeted delivery.

While phospholipids (B1166683) are the primary building blocks of the liposomal bilayer, non-polar lipids like this compound can be incorporated as structural modifiers. Unlike phospholipids, it lacks a hydrophilic head group and therefore integrates into the hydrophobic core of the lipid bilayer. This incorporation can modulate the physical properties of the liposome (B1194612) membrane, influencing its stability, fluidity, and permeability.

Table 1: Influence of Structural Lipids on Liposome Bilayer Properties

| Lipid Component | Role in Bilayer | Effect on Membrane Fluidity | Impact on Stability |

| Phospholipids (e.g., DSPC) | Primary structural unit (forms bilayer) | Variable (depends on acyl chain saturation) | Forms the basic stable vesicle |

| Cholesterol | Membrane fluidity regulator | Decreases fluidity above Tₘ, increases below Tₘ | Enhances packing, reduces permeability, increases stability nih.gov |

| This compound | Hydrophobic core modifier | Increases acyl chain order and rigidity | Potentially enhances packing and thermal stability |

The rate of drug release from a liposome is intrinsically linked to the composition and permeability of its lipid bilayer. nih.govfrontiersin.org By incorporating this compound, the membrane can be engineered to be more rigid and less permeable, thereby slowing the diffusion of encapsulated drugs out of the vesicle. mdpi.com This effect is particularly pronounced for liposomes made from phospholipids with lower phase transition temperatures. The addition of a high-melting-point lipid like this compound helps to maintain a solid, ordered membrane state, which is essential for achieving a sustained-release profile. nih.gov This controlled release minimizes peak plasma concentrations and can reduce the side effects of potent therapeutic agents, making it a key design principle in advanced drug delivery. nih.gov

Solid Lipid Nanoparticles (SLNs) are colloidal carriers that utilize a solid lipid matrix to encapsulate therapeutic agents. ui.ac.idmdpi.com this compound, being a physiological and biodegradable lipid that is solid at body temperature, is a suitable candidate for forming the core of SLNs. nih.govnih.gov In these formulations, the drug is dissolved or dispersed within the molten lipid during preparation. Upon cooling, the lipid recrystallizes, entrapping the drug within the solid matrix. nih.gov

The highly ordered, crystalline structure of SLNs made from pure triglycerides or diglycerides like distearin (B1146584) can lead to high stability but may also present challenges such as limited drug loading capacity and potential drug expulsion during storage due to polymorphic transitions. ijciras.com The choice of lipid is therefore critical in determining the particle's final properties. nih.gov

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome the limitations of SLNs. mdpi.comnih.gov They are produced using a blend of a solid lipid and a liquid lipid (oil). nih.gov In this context, this compound serves as the solid lipid component. researchgate.net

The fundamental design principle of NLCs is the creation of a less-ordered, imperfect lipid matrix. mdpi.comdovepress.com By mixing a liquid lipid with the solid this compound, the crystallization process is disrupted. This results in a nanostructure with numerous imperfections, creating more space to accommodate drug molecules. nih.govnih.gov This amorphous or disordered matrix structure leads to several key advantages over the highly crystalline SLNs. mdpi.comdovepress.com

Key Design Advantages of NLCs using this compound:

Enhanced Drug Loading: The imperfections in the crystal lattice significantly increase the nanoparticle's capacity to load a higher concentration of the drug. mdpi.comnih.gov

Prevention of Drug Expulsion: The amorphous matrix minimizes the potential for drug leakage during storage, which can occur in SLNs as the solid lipid undergoes polymorphic transitions to more stable, ordered forms. dovepress.comnih.gov

Modified Release Profiles: The blend of solid and liquid lipids allows for greater flexibility in modulating the drug release profile, enabling sustained or controlled release kinetics tailored to the specific therapeutic application. nih.govmdpi.com

Table 2: Comparison of SLN and NLC Design Principles

| Feature | Solid Lipid Nanoparticles (SLN) | Nanostructured Lipid Carriers (NLC) |

| Core Composition | Solid Lipid (e.g., this compound) | Blend of Solid and Liquid Lipids |

| Matrix Structure | Highly ordered, crystalline | Imperfect, amorphous, or disordered dovepress.com |

| Drug Loading Capacity | Limited due to ordered crystal structure | Higher due to matrix imperfections mdpi.com |

| Long-Term Stability | Risk of drug expulsion during polymorphic transition | Improved; reduced drug expulsion nih.govnih.gov |

| Release Mechanism | Primarily diffusion from a crystalline matrix | Diffusion from a complex, less-ordered matrix |

Engineering of Nanostructured Lipid Carriers (NLCs)

Integration of this compound Derivatives in NLC Formulations

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles designed to overcome limitations of earlier solid lipid nanoparticles (SLNs). NLCs are formulated using a blend of solid and liquid lipids, creating a less-ordered, imperfect lipid matrix. This unstructured core enhances drug loading capacity and minimizes drug expulsion during storage. nih.govresearchgate.net

Solid lipids such as glyceryl distearate, a derivative of distearoyl-sn-glycerol, are crucial components in NLC formulations. researchgate.net The selection of the lipid matrix, including the specific solid and liquid lipids and their ratio, significantly influences the final properties of the NLCs, such as particle size, stability, and drug release profile. jmpas.com For instance, research on NLCs based on stearic acid and glyceryl distearate has been conducted to explore their potential as nanoparticle foundations. researchgate.net The blending of a solid lipid like glyceryl distearate with a liquid lipid (oil) results in a core matrix that is solid at body temperature but has a disordered crystalline structure. jmpas.com This structural imperfection provides more space to accommodate drug molecules, leading to improved entrapment efficiency and sustained release characteristics. researchgate.net

The development of NLC formulations often involves optimizing the composition to achieve desired physical characteristics. Key parameters evaluated include particle size, polydispersity index (PDI), and zeta potential, which are critical for the stability and in vivo performance of the delivery system. researchgate.netjmpas.com

Table 1: Influence of Lipid Composition on NLC Properties

| Formulation ID | Solid Lipid | Liquid Lipid | Key Finding |

|---|---|---|---|

| N3 | Compritol 888 ATO | Softigen | Exhibited the smallest particle size (265.1 ± 9.2 nm) and a highly monodisperse particle size distribution (PDI 0.401 ± 0.022), indicating good uniformity. jmpas.com |

| - | Stearic Acid | Capryol® 90 | Blends of stearic acid and glyceryl distearate were used to prepare NLCs, with their physical stability and characteristics being evaluated over 90 days. researchgate.net |

Formulation of Micellar Drug Delivery Systems

Micellar drug delivery systems are nano-sized, self-assembling structures formed from amphiphilic molecules in an aqueous solution. These systems have a characteristic core-shell architecture, where a hydrophobic core encapsulates poorly water-soluble drugs, and a hydrophilic shell provides a stable interface with the aqueous environment. nih.govresearchgate.net Derivatives of this compound, particularly those modified to have amphiphilic properties, are utilized in the formation of these systems.

For example, hydrophobically modified hyaluronic acid (HA) with lipids like 1,2-distearoyl-sn-glycero-3-phosphatidylethanolamine (DSPE) can self-assemble into micelles. nih.gov In one study, HA-DSPE micelles had an average size of 214 nm and were capable of loading the hydrophobic molecule cholesterol. nih.gov The stability of these micelles in physiological conditions is a critical factor, often assessed by the critical micelle concentration (C.M.C.), which is the concentration at which the amphiphiles begin to form micelles. A lower C.M.C. value indicates higher stability, which is crucial to prevent the premature dissociation of the carrier upon injection and dilution in the bloodstream. nih.govnih.gov

The process of forming these micelles can be achieved through various methods, including direct dissolution of the amphiphilic polymer in an aqueous solution or oil-in-water emulsion techniques for polymers that are soluble in water-immiscible organic solvents. nih.gov These systems are advantageous for delivering hydrophobic drugs, enhancing their solubility, stability, and circulation time. researchgate.net

Research on Lipid Nanoparticle Composition for Nucleic Acid Delivery

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). nih.gov Clinically approved LNP formulations typically consist of four main components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper phospholipid. nih.govamericanpharmaceuticalreview.com 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a derivative of distearoyl-sn-glycerol, is one of the most prevalent helper phospholipids used in these formulations. nih.govnih.gov

The role of DSPC as a helper lipid is primarily structural. nih.gov It helps to form the stable, monodisperse nanoparticles necessary for efficient nucleic acid encapsulation and delivery. nih.govamericanpharmaceuticalreview.com The saturated acyl chains of DSPC contribute to a more rigid and stable lipid bilayer compared to unsaturated phospholipids. nih.govresearchgate.net This stability is essential for protecting the nucleic acid cargo from degradation by nucleases in the bloodstream. americanpharmaceuticalreview.com

The molar ratio of these four lipid components is a critical parameter that is carefully optimized. A typical formulation might contain the ionizable lipid, phospholipid (DSPC), cholesterol, and PEG-lipid at a ratio of approximately 50:10:38.5:1.5 mol%. nih.gov While the ionizable lipid is key for encapsulating the negatively charged nucleic acid and facilitating its release inside the cell, DSPC and cholesterol provide the structural framework for the nanoparticle. americanpharmaceuticalreview.comfrontiersin.org Research has shown that phospholipids like DSPC can also improve the endocytosis of LNP formulations in vitro. nih.gov

Table 2: Standard Components of LNPs for Nucleic Acid Delivery

| LNP Component | Example Compound | Molar % (Typical) | Primary Function |

|---|---|---|---|

| Ionizable Cationic Lipid | D-Lin-MC3-DMA, ALC-0315 | ~50% | Encapsulates nucleic acids; facilitates endosomal escape. nih.govamericanpharmaceuticalreview.com |

| Helper Phospholipid | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | ~10% | Provides structural stability to the nanoparticle. nih.govamericanpharmaceuticalreview.com |

| Sterol | Cholesterol | ~38.5% | Enhances LNP stability and promotes fusion with cell membranes. nih.gov |

Investigation of Lipid-Based Systems for Targeted Delivery Strategies

Derivatives of this compound are integral to various lipid-based systems designed for targeted drug delivery. The goal of targeted delivery is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. nih.govijsdr.org Liposomes, NLCs, and other lipid nanoparticles are engineered as carriers for this purpose. nih.govdntb.gov.ua

Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) are fundamental building blocks for many of these systems, including liposomes. nih.govnih.gov Liposomes are vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. ijsdr.orgnih.gov The inclusion of saturated lipids like DSPC results in more rigid and stable liposomes with lower drug leakage rates and longer circulation times, which are prerequisites for effective targeting.

For active targeting, the surface of these lipid-based nanoparticles can be modified with ligands—such as antibodies, peptides, or aptamers—that specifically bind to receptors overexpressed on target cells, for instance, cancer cells. ijsdr.orgdntb.gov.ua PEGylated lipids, often DSPE conjugated to polyethylene (B3416737) glycol (DSPE-PEG), are commonly included in these formulations. The PEG layer provides a "stealth" characteristic, helping the nanoparticle evade clearance by the immune system and prolonging its time in circulation, which increases the probability of it reaching the target tissue. mdpi.com These nanocarriers can be delivered systemically and are designed to accumulate at the target site through passive mechanisms (like the enhanced permeability and retention effect in tumors) or active targeting via surface ligands. nih.govmdpi.com

Advanced Research in Fat Crystallization and Material Properties (e.g., Food Science)

The physical properties of fats used in food products, such as texture, mouthfeel, and melting profile, are dictated by their crystalline structure. dss.go.thsonneveld.com This structure is determined by the composition of triacylglycerols (TAGs) and the way they pack together to form a crystal network. sonneveld.com Symmetric disaturated monounsaturated TAGs, such as 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS), are key components in many fats, including cocoa butter equivalents (CBEs). core.ac.uk